molecular formula C10H13NO B8513720 (1-methyl-2,3-dihydro-1H-indol-6-yl)methanol

(1-methyl-2,3-dihydro-1H-indol-6-yl)methanol

Cat. No.: B8513720
M. Wt: 163.22 g/mol
InChI Key: YWFJOFXAFKDTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-2,3-dihydro-1H-indol-6-yl)methanol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1-methyl-2,3-dihydroindol-6-yl)methanol

InChI

InChI=1S/C10H13NO/c1-11-5-4-9-3-2-8(7-12)6-10(9)11/h2-3,6,12H,4-5,7H2,1H3

InChI Key

YWFJOFXAFKDTSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-methylindoline-6-carboxylic acid (321 mg, 1.80 mmol) in tetrahydrofuran (6 mL) was added N,N′-carbodiimidazole (309 mg, 1.89 mmol) at room temperature. The mixture was stirred at 50° C. for 15 minutes, and then cooled to 0° C. Then, thereto were added water (1 mL) and sodium hydroborate (204 mg, 5.40 mmol), and the mixture was stirred at the same temperature for 1 hour. The reaction solution was cooled to room temperature, and then thereto was added water, and the mixture was extracted with ethyl acetate twice. The organic layer was combined, washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1→1:1) to give (1-methyl-2,3-dihydro-1H-indol-6-yl)methanol (245 mg, 83%) as a pale yellow oil.
Quantity
321 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbodiimidazole
Quantity
309 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
204 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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